molecular formula C16H14N2O3 B11459755 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione

1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione

Cat. No.: B11459755
M. Wt: 282.29 g/mol
InChI Key: SMZCSBUDRQIHEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This particular compound is characterized by the presence of amino and dimethylamino groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione typically involves the following steps:

    Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid.

    Dimethylation: The amino groups are further reacted with dimethylamine to introduce the dimethylamino groups.

    Hydroxylation: Finally, hydroxylation is carried out to introduce the hydroxy group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction can lead to the formation of hydroquinones.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted anthraquinone derivatives

Scientific Research Applications

1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also inhibit specific enzymes by binding to their active sites, thereby affecting cellular processes. The presence of amino and dimethylamino groups enhances its ability to form hydrogen bonds and interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-hydroxyanthracene-9,10-dione: Lacks the dimethylamino group, which can affect its reactivity and biological activity.

    2-Amino-3-hydroxyanthracene-9,10-dione: Has a different substitution pattern, leading to variations in its chemical properties.

    1,4-Diaminoanthracene-9,10-dione: Contains two amino groups, which can significantly alter its reactivity compared to 1-Amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione.

Uniqueness

This compound is unique due to the presence of both amino and dimethylamino groups, which can enhance its solubility, reactivity, and potential biological activities. The specific substitution pattern also allows for targeted interactions with biological molecules, making it a valuable compound in various research fields.

Properties

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

1-amino-2-(dimethylamino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H14N2O3/c1-18(2)10-7-11(19)12-13(14(10)17)16(21)9-6-4-3-5-8(9)15(12)20/h3-7,19H,17H2,1-2H3

InChI Key

SMZCSBUDRQIHEL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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